molecular formula C13H18ClNO B2715390 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide CAS No. 749907-01-5

2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide

Cat. No. B2715390
CAS RN: 749907-01-5
M. Wt: 239.74
InChI Key: AKLKTQNAKIHBSY-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide” is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C13H18ClNO . Unfortunately, the specific structural details or 3D conformation are not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 239.74 and a molecular formula of C13H18ClNO . Further specific properties like melting point, boiling point, etc., are not provided in the available resources.

Scientific Research Applications

Propofol (2, 6-diisopropylphenol) Applications in Medical Research

Propofol, a compound with a somewhat related structure, has been extensively studied for its pharmacodynamic and pharmacokinetic properties, primarily used as an intravenous anaesthetic. Its rapid onset and recovery, even after prolonged use, and neuroprotective properties have made it a popular choice in both adult and pediatric sedation, as well as in the induction and maintenance of anesthesia (Fodale & Monaca, 2008). However, high doses over extended periods have been associated with Propofol Infusion Syndrome (PRIS), a rare but often fatal complication characterized by metabolic acidosis and cardiac failure.

Pharmacological Review of Chlorogenic Acid

Another structurally related compound, chlorogenic acid, found in green coffee extracts and tea, exhibits a wide range of pharmacological effects including antioxidant, anti-inflammatory, and neuroprotective activities. It has been highlighted for its potential therapeutic roles in managing lipid and glucose metabolism, which could be beneficial in treating disorders such as cardiovascular disease and diabetes (Naveed et al., 2018).

Thymol's Therapeutic Potential

Thymol, chemically known as 2-isopropyl-5-methylphenol, showcases various pharmacological properties including antibacterial, antifungal, and antitumor activities. Its therapeutic potential against cardiovascular, neurological, and metabolic diseases has been explored, with emphasis on its antioxidant and anti-inflammatory effects (Nagoor Meeran et al., 2017).

Environmental Research Applications

In environmental sciences, compounds with chloro and phenyl groups are often studied for their toxicity and degradation patterns. For instance, research on 2,4-D herbicide toxicity emphasizes the need for focusing on molecular biology and gene expression in future studies, indicating a trend toward understanding the molecular mechanisms underlying herbicide toxicity and resistance (Zuanazzi et al., 2020).

Mechanism of Action

The mechanism of action of “2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide” is not specified in the available resources. It’s worth noting that its use is primarily for proteomics research .

Safety and Hazards

While specific safety and hazard data for “2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide” is not available, it’s important to handle all chemicals with appropriate safety measures. A related compound has been noted to have potential hazards including acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity .

Future Directions

The future directions of “2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide” are not specified in the available resources. As it is used for proteomics research , it may continue to be utilized in this field or potentially in the synthesis of other compounds.

properties

IUPAC Name

2-chloro-N-(2-methyl-6-propan-2-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-8(2)11-7-5-6-9(3)12(11)15-13(16)10(4)14/h5-8,10H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLKTQNAKIHBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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